molecular formula C15H8F6O B13643669 2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

2,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B13643669
M. Wt: 318.21 g/mol
InChI Key: MLBIZAIWVSXWTK-UHFFFAOYSA-N
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Description

2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure with an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of aryl halides with organoboron compounds. The reaction conditions are generally mild and functional group tolerant, making it a versatile approach for synthesizing this compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to modulation of enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

  • 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
  • 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dinitrobiphenyl
  • Bistriflimide

Comparison: 2,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which provides additional reactivity compared to similar compounds that may only contain trifluoromethyl groups or other functional groups. This aldehyde group allows for further chemical modifications and applications in various fields .

Properties

Molecular Formula

C15H8F6O

Molecular Weight

318.21 g/mol

IUPAC Name

3-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]benzaldehyde

InChI

InChI=1S/C15H8F6O/c16-14(17,18)11-3-1-2-10(7-11)12-5-4-9(8-22)6-13(12)15(19,20)21/h1-8H

InChI Key

MLBIZAIWVSXWTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C=O)C(F)(F)F

Origin of Product

United States

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